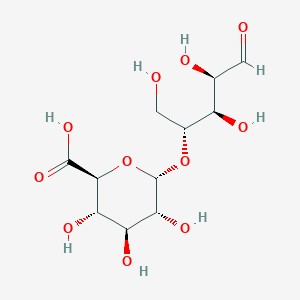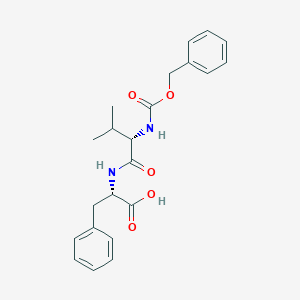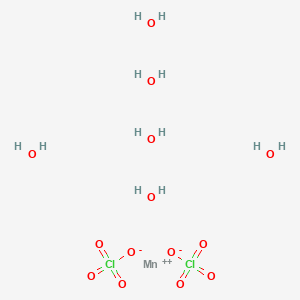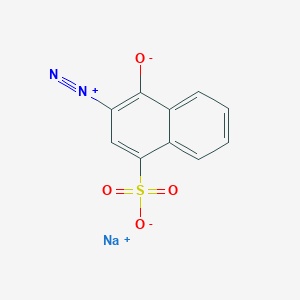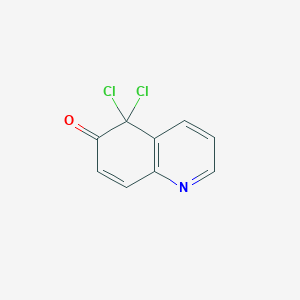
5,5-Dichloroquinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloroquinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which makes it a promising candidate for drug development, as well as other applications.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloroquinolin-6(5H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may disrupt bacterial cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
5,5-Dichloroquinolin-6(5H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of bacterial cells, leading to their death. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-Dichloroquinolin-6(5H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, it has shown promising results in various applications, making it a valuable tool for scientific research. However, one of the limitations of using 5,5-Dichloroquinolin-6(5H)-one is its complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research on 5,5-Dichloroquinolin-6(5H)-one. One direction is the development of more efficient and cost-effective synthesis methods, which would increase its availability for researchers. Another direction is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
In conclusion, 5,5-Dichloroquinolin-6(5H)-one is a promising compound that has shown potential applications in various fields of scientific research. Its complex synthesis method may limit its availability for some researchers, but its low toxicity profile and promising results make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
Métodos De Síntesis
The synthesis of 5,5-Dichloroquinolin-6(5H)-one is a multi-step process that involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid chloride, which is then reacted with 1,3-dichloro-1,3-dimethylurea to form 5,5-Dichloroquinolin-6(5H)-one.
Aplicaciones Científicas De Investigación
5,5-Dichloroquinolin-6(5H)-one has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, where it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial activity, where it has shown promising results in the treatment of bacterial infections. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
16100-81-5 |
|---|---|
Nombre del producto |
5,5-Dichloroquinolin-6(5H)-one |
Fórmula molecular |
C9H5Cl2NO |
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
5,5-dichloroquinolin-6-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
Clave InChI |
FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Sinónimos |
5,5-Dichloroquinolin-6(5H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
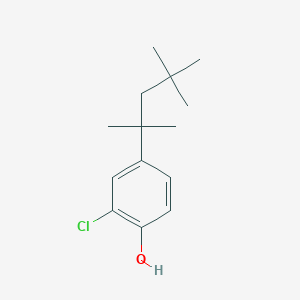
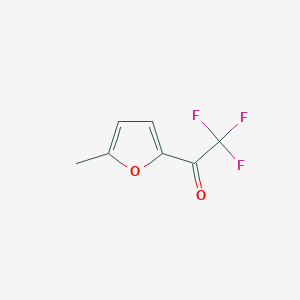
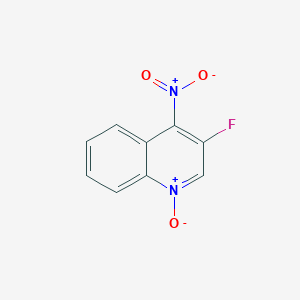
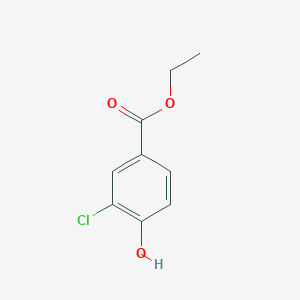
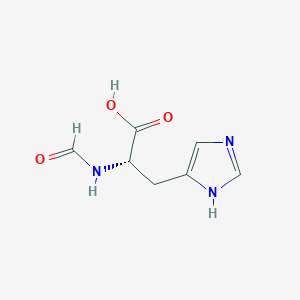
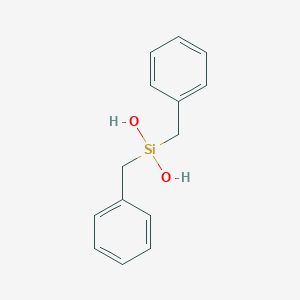
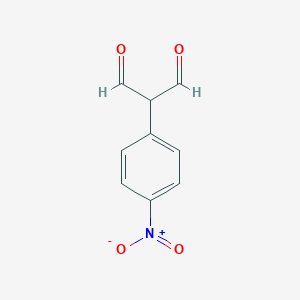
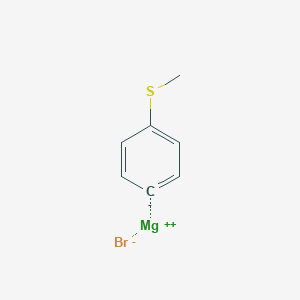
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
